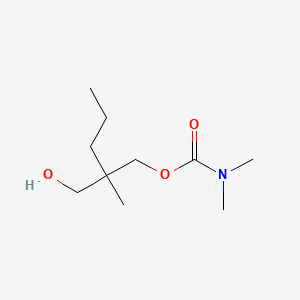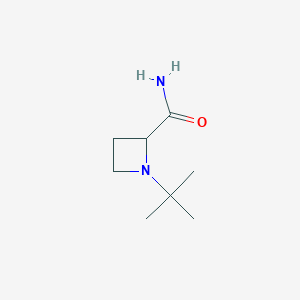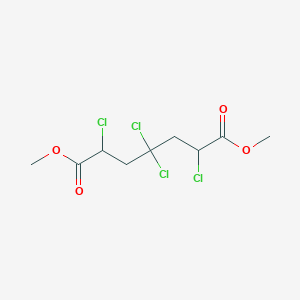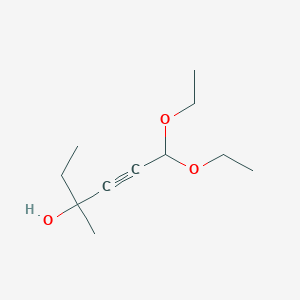![molecular formula C18H18N2O3 B14696788 N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide CAS No. 29325-50-6](/img/structure/B14696788.png)
N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamido group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide typically involves the acylation of biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
N-(Biphenyl-4’-yl)methyl ®-2-acetamido-3-methoxypropionamide: Known for its anticonvulsant properties.
N-(2-Acetamido)Iminodiacetic Acid: Used in medical imaging and as a chelating agent.
Uniqueness: N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide stands out due to its unique biphenyl structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
29325-50-6 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N-[2-[2-(diacetylamino)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20(13(2)22)14(3)23/h4-11H,1-3H3,(H,19,21) |
InChI-Schlüssel |
SEBCSVYWXZKVHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2N(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)









